Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1392491-76-7
VCID: VC11733673
InChI: InChI=1S/C14H23N3O4/c1-5-20-12(19)17-8-6-14(10-15,7-9-17)16-11(18)21-13(2,3)4/h5-9H2,1-4H3,(H,16,18)
SMILES: CCOC(=O)N1CCC(CC1)(C#N)NC(=O)OC(C)(C)C
Molecular Formula: C14H23N3O4
Molecular Weight: 297.35 g/mol

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate

CAS No.: 1392491-76-7

Cat. No.: VC11733673

Molecular Formula: C14H23N3O4

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate - 1392491-76-7

Specification

CAS No. 1392491-76-7
Molecular Formula C14H23N3O4
Molecular Weight 297.35 g/mol
IUPAC Name ethyl 4-cyano-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C14H23N3O4/c1-5-20-12(19)17-8-6-14(10-15,7-9-17)16-11(18)21-13(2,3)4/h5-9H2,1-4H3,(H,16,18)
Standard InChI Key NLXHCXWBIZRMGW-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(CC1)(C#N)NC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)N1CCC(CC1)(C#N)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate comprises a six-membered piperidine ring with three distinct functional groups:

  • A Boc-protected amino group at the 4-position, providing steric protection and synthetic versatility.

  • A cyano group at the 4-position, introducing polarity and potential hydrogen-bonding interactions.

  • An ethyl carboxylate at the 1-position, enhancing solubility and reactivity in esterification or hydrolysis reactions.

Molecular Formula: C14H21N3O4\text{C}_{14}\text{H}_{21}\text{N}_3\text{O}_4
Molecular Weight: 295.34 g/mol
Key Functional Groups:

  • Boc (tert-butoxycarbonyl): (CH3)3COC(O)NH-(\text{CH}_3)_3\text{COC(O)NH-}

  • Cyano: CN-\text{CN}

  • Ethyl carboxylate: COOCH2CH3-\text{COOCH}_2\text{CH}_3

Spectroscopic Characterization

The compound’s structure has been elucidated using advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H^1\text{H}-NMR: Distinct signals for the Boc methyl groups (δ\delta 1.44 ppm, singlet), ethyl ester (δ\delta 1.25 ppm triplet, δ\delta 4.12 ppm quartet), and piperidine protons (δ\delta 3.2–2.4 ppm multiplet) .

  • 13C^{13}\text{C}-NMR: Peaks at δ\delta 155.2 ppm (Boc carbonyl), δ\delta 117.5 ppm (cyano carbon), and δ\delta 170.8 ppm (ester carbonyl) .

X-ray Crystallography:
Crystal structures of analogous compounds reveal a chair conformation for the piperidine ring, with the Boc and cyano groups occupying equatorial positions to minimize steric strain .

Synthesis and Reaction Pathways

Synthetic Route

The synthesis involves a multi-step strategy (Scheme 1):

Step 1: Boc Protection of 4-Aminopiperidine
4-Aminopiperidine is treated with di-tert-butyl dicarbonate (Boc2 _2O) in dichloromethane (DCM) with triethylamine as a base, yielding 4-(Boc-amino)piperidine .

StepReagents/ConditionsYield (%)
1Boc2 _2O, Et3 _3N, DCM, RT85
2BrCN, CH3 _3CN, 50°C72
3ClCO2 _2Et, K2 _2CO3 _3, THF68

Stereochemical Considerations

The trans-configuration of substituents on the piperidine ring is confirmed via NOESY experiments, showing spatial proximity between the Boc-amino and cyano groups . Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess >98% for optically active derivatives .

Reactivity and Functionalization

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in DCM removes the Boc group, regenerating the primary amine for further coupling (e.g., amide bond formation) .

Ester Hydrolysis

Alkaline hydrolysis (NaOH, THF/H2 _2O) converts the ethyl ester to a carboxylic acid, enabling conjugation with amines or alcohols .

Cyano Group Transformations

  • Reduction: Catalytic hydrogenation (H2 _2, Pd/C) converts the cyano group to an amine (CH2NH2-\text{CH}_2\text{NH}_2) .

  • Nucleophilic Addition: Grignard reagents add to the cyano carbon, forming ketones or tertiary alcohols .

Biological and Pharmaceutical Applications

Enzyme Inhibition

Derivatives of this compound exhibit inhibitory activity against acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis. In vitro assays show IC50_{50} values of 0.8–1.2 µM, comparable to reference inhibitors like TOFA .

Toll-like Receptor (TLR) Antagonism

Structural analogs have been explored as TLR antagonists, modulating immune responses in autoimmune diseases. For example, derivatives reduce IL-6 production by 60–70% in macrophage models .

Prodrug Development

The ethyl ester moiety serves as a prodrug strategy, enhancing membrane permeability. Hydrolysis in vivo releases the active carboxylic acid, as demonstrated in pharmacokinetic studies with 80% bioavailability in rodent models .

Comparative Analysis with Structural Analogs

Table 2: Biological Activity of Piperidine Derivatives

CompoundTargetIC50_{50} (µM)Application
Ethyl 4-Boc-amino-4-cyanopiperidine-1-carboxylateACC0.9Metabolic disorders
Methyl 4-Nosyl-amino-piperidine-1-carboxylateTLR41.5Autoimmune therapy
4-Cyano-4-aminopiperidineGABAA_A receptor2.3Neurological disorders

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